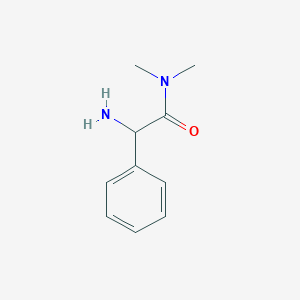

2-aMino-N,N-diMethyl-2-phenylacetaMide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEBKMCUIFSZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N,n Dimethyl 2 Phenylacetamide and Its Derivatives

Established Synthetic Pathways for the Core Structure

The foundational synthesis of the 2-amino-N,N-dimethyl-2-phenylacetamide structure relies on well-established organic chemistry principles, primarily involving the formation of an amide bond from activated carboxylic acid precursors.

Industrial Synthesis via Acyl Chloride Intermediates

The industrial production of phenylacetamide derivatives frequently employs the use of acyl chloride intermediates due to their high reactivity, which facilitates amide bond formation. The general strategy involves the reaction of a suitably substituted phenylacetyl chloride with an appropriate amine. For instance, the synthesis of 2-chloro-N-substituted-acetamides can be achieved by reacting chloroacetyl chloride with various anilines or amines. acs.org This method is adaptable for producing a wide array of N-substituted phenylacetamides.

A typical reaction involves combining the amine with the acyl chloride, often in the presence of a base or in a solvent that can neutralize the hydrochloric acid byproduct. The chloroacetylation of diphenylamine (B1679370) with chloroacetyl chloride is another example of this versatile synthetic route. sigmaaldrich.com The resulting N-chloroacetyl compound can then undergo further transformations to introduce the desired functional groups.

Phenylacetic Acid Acyl Chlorination Routes

A common and direct precursor to the acyl chloride intermediate is phenylacetic acid or its derivatives. The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step. This transformation is typically achieved using standard chlorinating agents. A Chinese patent describes a method for preparing 2,5-dimethyl phenylacetyl chloride by reacting 2,5-dimethylphenylacetic acid with thionyl chloride (SOCl₂). sigmaaldrich.com This process involves heating the reactants, followed by distillation to purify the resulting acyl chloride. sigmaaldrich.com

An alternative approach for the α-chlorination of phenylacetic acid itself involves treatment with catalytic phosphorus trichloride (B1173362) (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions. rsc.org This method efficiently produces α-chlorophenylacetyl chloride, which can then be reacted with dimethylamine (B145610) to form the corresponding amide. rsc.org The mechanism proceeds through the initial formation of the acyl chloride from the carboxylic acid via the phosphorus trihalide. rsc.org

Below is a table summarizing typical reaction conditions for the acyl chlorination of a phenylacetic acid derivative as described in a patent. sigmaaldrich.com

Table 1: Reaction Parameters for Acyl Chlorination

| Parameter | Value |

|---|---|

| Reactants | 2,5-dimethylphenylacetic acid, Thionyl chloride |

| Solvent | p-xylene |

| Temperature | 60-80 °C |

| Reaction Time | 5-6 hours |

| Post-treatment | Distillation under reduced pressure |

Data sourced from patent CN111072470A. sigmaaldrich.com

Advanced and Specialized Synthesis Techniques

Beyond the construction of the core structure, this compound and its analogues can serve as substrates for more advanced synthetic modifications, enabling the creation of a diverse library of derivatives.

Utilization as a Substrate in Alkylation Reactions

N-substituted 2-phenylacetamides are valuable substrates for alkylation reactions. erowid.org These reactions can occur at either the nitrogen or the oxygen atom of the amide group, depending on the reaction conditions and the reagents used. erowid.org Alkylation under basic conditions generally favors the formation of N-alkylated products, which are typically the thermodynamically more stable isomers. erowid.org

A study on the alkylation of various N-substituted phenylacetamides demonstrated that using different alkylating agents (like dimethyl sulfate) in the presence of a base (like powdered potassium hydroxide) and various solvents can lead to selective N-alkylation or a mixture of N- and O-alkylated products. erowid.orgwikipedia.org The use of phase-transfer catalysts has also been explored to influence the reaction's outcome. erowid.org The ability to selectively introduce alkyl groups allows for the fine-tuning of the molecule's properties. mdpi.com

Table 2: Alkylation of N-Substituted 2-Phenylacetamides

| Alkylating Agent | Conditions | Primary Product(s) |

|---|---|---|

| Ethereal diazomethane | Neutral, 20-25 °C | Mixture of O- and N-methylated products |

| Dimethyl sulfate | Basic (KOH), Toluene, 20 °C | N-methylated product |

| Triethyloxonium tetrafluoroborate | Neutral, Dichloromethane, 20-25 °C | O-ethylated product |

Data synthesized from research on the alkylation of N-substituted 2-phenylacetamides. erowid.org

Methylenation Procedures

Scientific literature detailing specific methylenation procedures for this compound or its close derivatives was not prominently available in the consulted research. This indicates a potential area for future synthetic exploration.

Palladium-Catalyzed Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of phenylacetamides, enabling the formation of new carbon-carbon bonds. rsc.orgresearchgate.net These reactions are fundamental in modern organic synthesis. youtube.com

One such method is the palladium-catalyzed ortho-arylation of the phenyl ring of phenylacetamides. rsc.org This reaction creates a biaryl linkage by functionalizing a C-H bond at the position ortho to the acetamide (B32628) group. rsc.org The process typically uses a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant, like sodium persulfate (Na₂S₂O₈), to couple the phenylacetamide with another aromatic compound. rsc.org This allows for the direct and selective introduction of various aryl groups onto the core structure. rsc.org

Another significant palladium-catalyzed method is the Suzuki-type cross-coupling reaction. While direct coupling with the parent compound may be complex, related transformations highlight the potential of this chemistry. For example, 2-bromo-N,N-dimethylacetamide can be coupled with aryldioxaborolanes in the presence of a palladium catalyst and a suitable ligand, such as tricyclohexylphosphine, to form α-aryl-N,N-dimethylacetamides. erowid.org The general mechanism for these reactions involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Table 3: Conditions for Palladium-Catalyzed Ortho-Arylation of a Phenylacetamide

| Component | Specification |

|---|---|

| Substrate | N-Phenyl-2-phenylacetamide |

| Coupling Partner | Benzene (B151609) |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Oxidant | Na₂S₂O₈ |

| Solvent | Trifluoroacetic acid (TFA) |

| Temperature | 60 °C |

Data sourced from a study on Pd-catalyzed ortho-arylation. rsc.org

Formation of Complex Heterocyclic Structures from the Compound

The phenylacetamide scaffold is a versatile building block for the synthesis of various heterocyclic systems. While specific examples starting directly from this compound are not detailed in the provided research, analogous phenylacetamide and aminobenzamide derivatives are widely used in cyclization reactions to form complex structures like quinazolinones, pyranones, and triazoles.

For instance, 2-amino benzamides can react with methylarenes in the presence of an oxidant to yield quinazolinones through a dual benzylic C-H bond amination. This transformation is effective with a range of substituted toluenes and N-substituted 2-amino benzamides, including N-phenyl and N-alkyl derivatives. rsc.org Another approach involves the reaction of N-acetylglycine, which is converted into 4-dimethylaminomethylene-2-methyl-5(4H)-oxazolone. This intermediate serves as a versatile reagent, reacting with N-nucleophiles to form fused pyrimidinones (B12756618) or with C-nucleophiles like 1,3-dicarbonyl compounds to produce substituted pyranones and fused pyranones. researchgate.net

Furthermore, N-phenylacetamide derivatives can be functionalized to incorporate heterocyclic moieties. A notable example is the "click chemistry" approach, where 2-azido-N-phenylacetamides react with terminal alkynes. This reaction, often mediated by copper salts or greener methods like [Et3NH][OAc] under ultrasound irradiation, efficiently produces 1,4-disubstituted-1,2,3-triazoles. rsc.org Thiazole (B1198619) moieties can also be introduced by converting 4-amino-N-phenylacetamide into an isothiocyanate, followed by reaction to form a thiourea, and finally condensation with α-halocarbonyl compounds to yield N-phenylacetamide derivatives containing a 4-arylthiazole ring. nih.gov

Table 1: Examples of Heterocycle Formation from Phenylacetamide-Related Scaffolds

| Starting Material | Reagents/Conditions | Heterocyclic Product | Reference |

| 2-Amino benzamides | Methylarenes, K₂S₂O₈, DMSO, 130 °C | Quinazolinones | rsc.org |

| N-Acetylglycine | 1. DMF, POCl₃; 2. Methanol, K₂CO₃; 3. N- or C-nucleophiles | Pyrimidinones, Pyranones | researchgate.net |

| 2-Azido-N-phenylacetamide | (Prop-2-yn-1-yloxy)benzenes, [Et3NH][OAc], Ultrasound | 1,2,3-Triazoles | rsc.org |

| 4-Amino-N-phenylacetamide | 1. Isothiocyanate formation; 2. Thiourea formation; 3. α-Bromophenylethanones | 4-Arylthiazole derivatives | nih.gov |

Biocatalytic Approaches in Derivative Synthesis

Biocatalytic methods offer an environmentally friendly alternative for synthesizing chiral compounds and complex molecules. While specific biocatalytic routes for this compound derivatives are not explicitly detailed, the broader class of phenylacetamides and related amides are amenable to enzymatic synthesis. For example, enzymes can be used for the selective cleavage of N-acyl groups from pyrimidinone derivatives under very mild conditions, a process that can be crucial in a multi-step synthesis to deprotect an amine without harsh chemicals. researchgate.net This highlights the potential for enzymes to be used in the synthesis and modification of functionalized phenylacetamide analogues.

Stereoselective Synthesis of Enantiomers and Chiral Derivatives

The synthesis of specific enantiomers is critical for many applications. The compound 2-amino-2-phenylacetamide (B42336) possesses a chiral center at the alpha-amino carbon (Cα). nih.gov Stereoselective synthesis can be achieved through various methods. One common strategy involves using chiral starting materials. For instance, the reaction of bromoacetamide with chiral β-aminoalcohols like (1S,2S)-(+)-pseudoephedrine or (1R,2S)-(-)-ephedrine yields chiral 2-(alkylamino)acetamides. researchgate.net These reactions proceed by nucleophilic substitution, where the chirality of the starting amine dictates the stereochemistry of the product.

Synthetic Routes to Structurally Related Phenylacetamide Scaffolds

N-Phenylacetamide Derivatives

A variety of synthetic routes have been developed for N-phenylacetamide derivatives, often starting from substituted anilines.

Amide Formation: A general method involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride. This reaction is typically carried out in glacial acetic acid, sometimes with the addition of sodium acetate to neutralize the HCl byproduct, yielding 2-chloro-N-(substituted phenyl) acetamide intermediates. proquest.comnih.gov These chloro-intermediates are versatile and can be further reacted with nucleophiles, such as phenols in the presence of a base like K₂CO₃, to produce 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives. proquest.com

Nitration: N-phenylacetamide can undergo electrophilic aromatic substitution. For example, nitration with a mixture of nitric acid and sulfuric acid at low temperatures introduces a nitro group, primarily at the para position, to yield N-(4-nitrophenyl) acetamide. jcbsc.org

Multi-step Synthesis for Complex Derivatives: More complex derivatives are often built through multi-step sequences. To synthesize N-phenylacetamides containing 4-arylthiazole moieties, a process starting from p-phenylenediamine (B122844) involves aniline protection, amide formation, deprotection, conversion to an isothiocyanate, formation of a thiourea, and finally, cyclization with an α-halocarbonyl compound. nih.gov For 1,2,3-triazole derivatives, anilines are first converted to 2-chloro-N-phenylacetamides, which are then reacted with sodium azide (B81097) to form 2-azido-N-phenylacetamides. These azide intermediates undergo a "click" reaction with alkynes to form the triazole ring. rsc.org

Table 2: Synthetic Strategies for N-Phenylacetamide Derivatives

| Starting Material | Key Reagents | Intermediate/Product Type | Reference |

| Substituted Aniline | Chloroacetyl chloride, Glacial Acetic Acid | 2-chloro-N-(substituted phenyl) acetamide | proquest.comnih.gov |

| N-Phenylacetamide | HNO₃, H₂SO₄ | N-(4-nitrophenyl) acetamide | jcbsc.org |

| p-Phenylenediamine | BOC₂O, Chloroacetyl chloride, CSCl₂, NH₃, α-bromophenylethanones | N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide | nih.gov |

| Substituted Aniline | Chloroacetyl chloride, NaN₃, Substituted alkynes | N-phenylacetamide-incorporated 1,2,3-triazoles | rsc.org |

2-Amino-N-benzylacetamide Derivatives

The synthesis of structurally related amino acetamide derivatives has been explored. For example, new 2-(alkylamino)acetamides have been synthesized by reacting bromoacetamide with various primary and secondary amines, including 3-aminobenzyl alcohol and N-benzylethanolamine. researchgate.net The reaction is typically conducted under reflux in acetonitrile (B52724) with a mild base like KHCO₃. researchgate.net This method provides a direct route to N-substituted aminoacetamides. In a related context, the discovery of 1-benzylamino-2-hydroxyalkyl derivatives has been reported as part of research into multifunctional agents. nih.gov

Other Functionalized Phenylacetamide Analogues

The phenylacetamide core can be functionalized in numerous ways to access a wide range of analogues.

2-Aminobenzamide Derivatives: These can be synthesized from isatoic anhydride (B1165640) by reacting it with various amine derivatives. The reaction can be performed by conventional heating in a suitable solvent or via microwave irradiation, which offers a more time-efficient method. nih.gov

2-Aryl Quinazolinones: These heterocyclic analogues can be prepared from 2-amino benzamides and methylarenes through a metal-free, oxidant-promoted C-N bond formation. rsc.org

End-Functionalized Poly(phenylacetylene)s: A rhodium-based multicomponent catalytic system has been developed for the living polymerization of phenylacetylenes. This system allows for the synthesis of polymers with functional groups at the initiating end, derived from components like aryl boronic acids. researchgate.net

Phenanthrenes and Aza-analogues: Photocatalyzed intramolecular radical cyclization of biphenyl (B1667301) systems or related structures containing amide linkages can be used to synthesize highly functionalized phenanthridines (aza-phenanthrenes). beilstein-journals.org

Chemical Reactivity and Transformational Chemistry of 2 Amino N,n Dimethyl 2 Phenylacetamide

Fundamental Reaction Types

The reactivity of 2-Amino-N,N-dimethyl-2-phenylacetamide is dictated by the distinct functional groups present in its structure. These groups can undergo a variety of fundamental reactions, including oxidation, reduction, and nucleophilic substitution, each offering a pathway to novel derivatives.

Oxidation Reactions (e.g., N-oxide formation)

The oxidation of this compound can occur at two primary locations: the tertiary α-amino group and the N,N-dimethylamide moiety.

The tertiary amino group is susceptible to oxidation to form an amine N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction involves the donation of the nitrogen's lone pair of electrons to the oxidant, resulting in the formation of a coordinate covalent N-O bond. thieme-connect.de Amine N-oxides are highly polar molecules and are valuable synthetic intermediates. wikipedia.org A variety of reagents and catalytic systems have been developed for the efficient N-oxidation of tertiary amines. asianpubs.orgorganic-chemistry.org

The N,N-dimethylamide group can also undergo oxidation, though this typically requires more specific conditions. Studies on the oxidation of N,N-dimethylacetamide (DMAc) have shown that reagents like aqueous tert-butyl hydroperoxide can lead to the formation of hemiaminal derivatives, such as N-(hydroxymethyl)-N-methylacetamide. researchgate.net Other advanced oxidation processes, including those involving ozone and UV light, can lead to the degradation of the amide structure. njit.edunih.gov

Table 1: Common Reagents for Oxidation of Tertiary Amines

| Reagent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution | N-Oxide |

| m-CPBA | Chlorinated solvent (e.g., CH₂Cl₂) | N-Oxide |

| 2-Sulfonyloxaziridines | Aprotic solvent (e.g., CDCl₃) | N-Oxide |

Reduction Reactions (e.g., to N,N-dimethyl-2-phenylethylamine)

The amide functionality of this compound can be completely reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). This transformation yields N¹,N¹,N²-trimethyl-1-phenylethane-1,2-diamine. The most common and potent reagent used for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

The mechanism of amide reduction with LiAlH₄ is distinct from that of other carbonyl compounds. chemistrysteps.comucalgary.ca It proceeds via a nucleophilic attack of a hydride ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by coordination of the oxygen atom to the aluminum species, which facilitates its departure as part of a metal aluminate complex, leading to the formation of a reactive iminium ion intermediate. A second hydride ion then attacks the iminium carbon to yield the final amine product. jove.comjove.com

Borane (BH₃), often used as a complex with tetrahydrofuran (THF), is another effective reagent for amide reduction. acsgcipr.orgyoutube.com The mechanism involves the activation of the carbonyl by the Lewis acidic boron, followed by hydride transfer. Borane reagents often exhibit better functional group tolerance compared to LiAlH₄. acsgcipr.org Bulky alkyl boranes, such as 9-BBN, have been shown to be particularly effective for the reduction of tertiary amides. chemistrysteps.com

Table 2: Comparison of Reducing Agents for Amides

| Reagent | Reactivity | Selectivity | Typical Solvent |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low (reduces most carbonyls) | Ether, THF |

Nucleophilic Substitution at Amide or α-Carbon Positions

The structure of this compound presents two main sites for nucleophilic substitution: the amide group itself and the α-carbon.

Amides are generally poor electrophiles for nucleophilic acyl substitution due to the resonance donation from the nitrogen lone pair. However, under basic conditions, deprotonation of the α-carbon can occur, leading to alkylation at that position (see Section 3.2.1). Furthermore, studies on N-substituted 2-phenylacetamides have shown that under basic conditions with alkylating agents, substitution can occur at the nitrogen (N-alkylation), oxygen (O-alkylation, forming an imino ether), or the α-carbon (C-alkylation). semanticscholar.orgresearchgate.net The distribution of these products is highly dependent on the reaction conditions, including the base, solvent, and any catalysts used. researchgate.netsemanticscholar.org

The α-carbon, being adjacent to both a phenyl ring and a carbonyl group, is an activated position. While it lacks a leaving group for a direct Sₙ1 or Sₙ2 reaction, it can be functionalized to introduce one. For instance, α-halogenation could install a leaving group, making the α-carbon susceptible to attack by various nucleophiles. wikipedia.org This two-step process (activation followed by substitution) is a common strategy in organic synthesis. The substitution would likely proceed via an Sₙ2 mechanism, involving backside attack by the nucleophile. organic-chemistry.org

Advanced Reaction Mechanisms and Pathways

Beyond fundamental transformations, the compound's structure allows for more complex, mechanistically nuanced reactions, particularly involving the generation and subsequent reaction of enolate intermediates. The reactivity can also be finely tuned by the electronic effects of substituents placed on the phenyl ring.

Enolate Chemistry and Transformations

The proton on the α-carbon of this compound is acidic due to the stabilizing influence of both the adjacent carbonyl group and the phenyl ring. Treatment with a strong, non-nucleophilic base can deprotonate this position to form a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org

Formation of the Enolate: To ensure complete conversion to the enolate and avoid side reactions, a very strong base is required. egyankosh.ac.in Lithium diisopropylamide (LDA) is a common choice for this purpose due to its strong basicity and significant steric hindrance, which prevents it from acting as a nucleophile and attacking the carbonyl carbon. mnstate.edu The reaction is typically carried out in an aprotic solvent like THF at low temperatures. Research suggests that tertiary amides, like the one in the target molecule, tend to favor the formation of the cis-enolate. bham.ac.uk

Reactivity of the Enolate: The resulting enolate is a potent nucleophile. As an ambident nucleophile, it has two reactive sites: the α-carbon and the oxygen atom. pressbooks.publibretexts.org While reactions on oxygen are possible, reactions with most electrophiles, particularly carbon-based ones, occur predominantly at the α-carbon. libretexts.org A key transformation is the alkylation of the enolate, which involves an Sₙ2 reaction with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position, providing a powerful method for elaborating the molecular structure. mnstate.edu

Table 3: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Solvent | Characteristics |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | ~36 | THF, Ether | Strong, sterically hindered, non-nucleophilic |

| Sodium Hydride (NaH) | >45 | THF, DMF | Strong, non-nucleophilic, heterogeneous |

Modulation of Reactivity by Substituent Effects

The chemical reactivity of the entire molecule can be significantly influenced by the presence of substituents on the phenyl ring. These substituents can exert both electronic (inductive and resonance) and steric effects. The Hammett equation provides a quantitative framework for understanding these electronic effects by correlating reaction rates and equilibrium constants. wikipedia.org

Electronic Effects:

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, placed at the para or meta positions of the phenyl ring will increase the acidity of the α-proton. This is because they inductively withdraw electron density and stabilize the negative charge of the resulting enolate anion, making it easier to form.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, will have the opposite effect. They donate electron density, destabilizing the enolate and making the α-proton less acidic.

The reaction constant (ρ) in the Hammett equation indicates the sensitivity of a reaction to these substituent effects. walisongo.ac.id For the deprotonation at the α-carbon, a positive ρ value would be expected, as the reaction is aided by electron-withdrawing substituents that stabilize the forming negative charge.

Steric Effects: Substituents at the ortho positions can introduce steric hindrance that may affect the approach of reagents to nearby reaction centers. For example, large ortho groups could hinder the ability of a base to abstract the α-proton or impede the approach of an electrophile to the enolate. Such steric effects can also twist the phenyl ring out of conjugation with the rest of the molecule, thereby reducing resonance effects. viu.ca Studies on phenylacetic acids have shown that the transmission of electronic effects can be complex and solvent-dependent. scispace.com

Role as a Reagent and Solvent in Organic Synthesis

While specific documented examples of this compound serving as a primary reagent or solvent are scarce, the properties of its structural analogue, N,N-Dimethyl-2-phenylacetamide, suggest potential applications. N,N-Dimethyl-2-phenylacetamide is recognized for its utility as a solvent and a reagent in the synthesis of pharmaceuticals and agrochemicals. Its stability and solubility characteristics are beneficial in formulating active pharmaceutical ingredients (APIs), potentially enhancing drug delivery systems. Furthermore, it acts as a building block in the creation of various fine and specialty chemicals. Given these applications, it is plausible that this compound could also function as a specialized solvent or intermediate where the presence of a primary amino group is advantageous for subsequent reaction steps or to influence the solubility of reactants.

The amino group in this compound introduces a site for a variety of chemical transformations. For instance, it can participate in reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. These reactions would allow for the incorporation of the N,N-dimethyl-2-phenylacetamide moiety into larger, more complex molecular architectures.

Computational Studies on Reactivity (e.g., Alkaline Hydrolysis)

Direct computational studies on the reactivity, including the alkaline hydrolysis, of this compound are not readily found in scientific literature. However, theoretical studies on the alkaline hydrolysis of a series of N-phenylacetamides provide valuable insights into the factors governing the reactivity of such compounds.

Computational analyses, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have been used to investigate the reaction mechanism of alkaline hydrolysis of amides. These studies typically focus on the energy changes associated with the rate-determining step, which is the nucleophilic addition of a hydroxide ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

For N-phenylacetamides, a satisfactory correlation has been observed between the energy changes for this rate-determining step and various electronic parameters. The electrostatic potential at the carbonyl carbon atom has been identified as an accurate local reactivity index, with correlation coefficients for the linear regression exceeding 0.99 in some studies. Natural bond orbital (NBO) atomic charges at the carbonyl carbon and the electrophilicity index also provide a good basis for discussing the reactivity of these carbonyl compounds.

Structure Activity Relationship Sar Studies of 2 Amino N,n Dimethyl 2 Phenylacetamide and Its Analogues

SAR in Ion Channel Modulators (e.g., Slack Potassium Channels)

Analogues of 2-amino-N,N-dimethyl-2-phenylacetamide have been investigated as modulators of ion channels, particularly the Slack (Sequence Like A Calcium-Activated K+ Channel) potassium channels, which are encoded by the KCNT1 gene. nih.gov These channels are crucial for regulating neuronal excitability. nih.gov Gain-of-function mutations in KCNT1 have been linked to severe forms of epilepsy, such as malignant migrating partial seizure of infancy (MMPSI), making inhibitors of Slack channels a key therapeutic target. nih.govnih.gov

Impact of Structural Modifications on Channel Activity

Research into a series of 2-amino-N-phenylacetamide analogues as Slack channel inhibitors revealed that the SAR was generally "flat," meaning that significant structural changes often led to a decrease or complete loss of activity. nih.govrawdatalibrary.net This suggests that the core scaffold of 2-amino-N-phenylacetamide is crucial for its interaction with the Slack channel.

For instance, the high-throughput screening hit VU0606170, a 2-amino-N-phenylacetamide derivative, showed low micromolar potency against both wild-type and certain mutant Slack channels. nih.govnih.gov However, attempts to significantly alter its structure to improve potency were largely unsuccessful. Only very minor structural modifications were tolerated, yielding compounds with activity and selectivity similar to the original hit. nih.govmdpi.com

Further studies on related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors provided more detailed insights. Key findings include:

Replacement of the ether oxygen: Substituting the oxygen atom with a methylene (B1212753) group resulted in a five-fold decrease in Slack inhibitory activity. mdpi.com Interestingly, removing the gem-dimethyl group from this methylene-linked analogue led to a slight increase in potency. mdpi.com Conversely, removing the gem-dimethyl group from the original ether-containing compound rendered it inactive. mdpi.com

Introduction of different linkers: A thioether linkage led to a notable improvement in Slack inhibitory activity, while introducing a secondary amine resulted in a two-fold decrease in potency. mdpi.com

Modifications to the pyrimidine (B1678525) core: Replacing one of the nitrogen atoms in the pyrimidine ring to form a pyridine (B92270) analogue caused a roughly two-fold loss of activity. mdpi.com Moving to a phenyl core further decreased activity. mdpi.com This indicates the critical importance of the nitrogen heteroatoms' positions for potency. mdpi.com

| Compound/Modification | Effect on Slack Channel Activity | Reference |

|---|---|---|

| Significant structural modifications to 2-amino-N-phenylacetamide scaffold | Loss of activity | nih.govrawdatalibrary.net |

| Replacement of ether oxygen with methylene | 5-fold decrease in activity | mdpi.com |

| Removal of gem-dimethyl group from methylene-linked analogue | Slight boost in potency | mdpi.com |

| Removal of gem-dimethyl group from ether-containing hit | Inactive | mdpi.com |

| Replacement of ether oxygen with thioether | Notable improvement in activity | mdpi.com |

| Replacement of ether oxygen with secondary amine | ~2-fold decrease in potency | mdpi.com |

| Replacement of pyrimidine core with pyridine | ~2-fold loss of activity | mdpi.com |

| Replacement of pyrimidine core with phenyl | Further drop in activity | mdpi.com |

Selectivity Profiling across Slo Family Members

The selectivity of these compounds is crucial, as off-target effects on other members of the Slo family of potassium channels, such as Slick (Slo2.1) and Maxi-K (Slo1), could lead to undesirable side effects. nih.gov Screening of selected 2-amino-N-phenylacetamide analogues against Slick and Maxi-K channels showed that minor structural changes generally led to compounds with Slo family selectivity similar to the initial screening hit. nih.govrawdatalibrary.net The 2-amino-N-phenylacetamide VU0606170 was found to be a selective inhibitor of the Slack channel. nih.gov

SAR in Antimicrobial Agents

Analogues of this compound have also been explored for their antimicrobial properties. These studies often involve the incorporation of various heterocyclic moieties to enhance activity against a range of pathogens.

Influence of Thiazole (B1198619) Moieties

The thiazole ring is a common feature in many biologically active compounds, and its incorporation into acetamide (B32628) derivatives has been a strategy to develop new antimicrobial agents. researchgate.netsapub.orgjocpr.com

Studies on N-phenylacetamide derivatives bearing 4-arylthiazole moieties have shown promising in vitro antibacterial activity against plant pathogenic bacteria. mdpi.com

The introduction of a thiazole moiety into an amide scaffold can lead to compounds with significant antibacterial effects. For example, compound A1, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, demonstrated superior activity compared to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. mdpi.com

The position of substituents on the phenyl ring attached to the thiazole can significantly affect antimicrobial activity. nih.gov Generally, electron-withdrawing groups at the para position of the phenyl ring enhance antibacterial activity, likely by increasing the lipophilicity of the molecule and facilitating its diffusion across bacterial membranes. nih.gov

Effect of Substituents on Aromatic Rings (e.g., Triazole Tethers)

The 1,2,3-triazole ring is another important heterocycle in medicinal chemistry due to its stability and ability to form hydrogen bonds. mdpi.com When linked to other scaffolds, it can influence antimicrobial activity.

In a series of coumarin-triazole derivatives, the nature of the substituent on the aromatic ring attached to the triazole moiety was found to be important for antimicrobial activity. mdpi.com Both electron-donating and electron-withdrawing groups were investigated. mdpi.com

For some 1,2,4-triazole (B32235) derivatives, the presence of halogen and nitro groups on an aromatic substituent significantly enhanced inhibitory activity against tested bacteria. nih.gov

The position of substituents on the phenyl ring of N-(substituted phenyl)-2-chloroacetamides was shown to influence their biological activity, with some compounds being more effective against Gram-negative than Gram-positive bacteria or yeast. nih.gov

| Structural Feature | Influence on Antimicrobial Activity | Reference |

|---|---|---|

| Thiazole moiety | Can confer significant antibacterial activity. | mdpi.com |

| Electron-withdrawing groups at para position of phenyl ring (on thiazole derivatives) | Enhances antibacterial activity. | nih.gov |

| Halogen and nitro groups on aromatic substituent (on triazole derivatives) | Significantly enhances inhibitory activity. | nih.gov |

| Position of substituents on N-phenyl ring (chloroacetamide derivatives) | Affects spectrum of activity (Gram-positive vs. Gram-negative). | nih.gov |

SAR in Neurological Disorder-Related Compounds

While the primary focus of SAR studies on this compound analogues has been on epilepsy via Slack channel modulation, there is a broader context of their potential in neurological disorders. The modulation of neuronal excitability is a key therapeutic strategy for various neurological conditions. nih.gov

Analogues of N,N-dimethyl-2-(2'-amino-4'-substituted-phenylthio)benzylamines have been evaluated for their selectivity as serotonin (B10506) transporter (SERT) ligands, which are relevant to mood disorders. nih.gov In this series, N,N-dimethylated benzylamines generally exhibited higher SERT affinity than their N-monomethylated counterparts. nih.gov Furthermore, alkyl, alkenyl, or hydroxymethyl groups at the 4'-position of the phenyl ring resulted in high SERT affinity. nih.gov

It is important to note that while the provided search results focus heavily on epilepsy and antimicrobial applications, the fundamental SAR principles discovered—such as the impact of specific substituents and heterocyclic moieties on biological activity—can inform the design of novel compounds for other neurological targets.

Anticonvulsant Activity and Pharmacophore Identification

The core structure of phenylacetamide is a recognized pharmacophore for anticonvulsant activity. Research into a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are analogues, has demonstrated that specific substitutions are critical for their efficacy. For instance, the introduction of a fluorine atom or a trifluoromethyl group to the N-phenyl ring was found to be essential for anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. nih.gov This highlights the importance of electron-withdrawing groups at this position for enhancing anticonvulsant properties.

In contrast, replacing the pyrrolidine-2,5-dione ring, a known anticonvulsant pharmacophore, with a chain amide bound structure in these N-phenylacetamide derivatives led to a distinct decrease in anticonvulsant protection. nih.gov This finding underscores the significance of the cyclic imide structure for potent activity. Further studies on other N-substituted acetamide derivatives, such as N-(2-hydroxyethyl)amides, have also shown promising anticonvulsant effects with low toxicity. nih.gov

| Compound Type | Key Structural Feature | Impact on Anticonvulsant Activity |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Fluorine or trifluoromethyl on N-phenyl ring | Essential for activity nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Replacement of pyrrolidine-2,5-dione with chain amide | Decreased activity nih.gov |

| N-(2-hydroxyethyl)amide derivatives | N-(2-hydroxyethyl) substitution | Potent activity with low toxicity nih.gov |

NMDA Receptor Binding Affinity (for related phenylacetamides)

The N-methyl-D-aspartate (NMDA) receptor is a key target for many neurologically active compounds. wikipedia.org While direct binding data for this compound is not specified, studies on related phenylacetamide-containing molecules provide insight into the structural requirements for NMDA receptor interaction. The NMDA receptor complex has multiple binding sites, and the affinity of ligands can vary significantly depending on the brain region and the receptor subunit composition. nih.gov

For instance, research on various NMDA receptor channel blockers has revealed that different compounds exhibit distinct binding affinities in the cortex, cerebellum, and striatum. nih.gov This suggests that the phenylacetamide scaffold could be modified to achieve subtype-selective NMDA receptor modulation. The binding of antagonists can induce different conformational changes in the ligand-binding domain, which is a critical aspect of structure-based drug design for targeting NMDA receptors. youtube.com

Antidepressant Potential and Structural Features

The antidepressant potential of phenylacetamide derivatives is an active area of investigation. A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives have been synthesized and shown to possess moderate to good antidepressant activity. nih.gov The structural modifications on the N-substituted acetamide portion play a crucial role in determining their efficacy.

Similarly, studies on phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines have identified potent antidepressant activity, particularly in 5-phenyl-substituted compounds. nih.gov The 2-amino parent compound in this series was a significantly more effective inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake in vitro compared to tricyclic antidepressants. nih.gov This indicates that the phenyl group in conjunction with an amino or substituted amino function contributes significantly to the antidepressant profile.

| Compound Series | Key Structural Feature | Observed Antidepressant Effect |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | N-substituted acetamide | Moderate to good activity nih.gov |

| 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines | 5-phenyl substitution | Potent activity nih.gov |

| 2-amino-5-phenyl-1,4,5,6-tetrahydropyrimidine | 2-amino group | Potent in vitro inhibitor of norepinephrine and dopamine uptake nih.gov |

SAR in Other Biological Contexts

FOXM1-Inhibitory Activity

The transcription factor Forkhead Box M1 (FOXM1) is a known oncogene, and its inhibition is a promising strategy in cancer therapy. A novel compound, STL427944, has been identified as a selective FOXM1 inhibitor. nih.gov While not a direct analogue of this compound, the study of FOXM1 inhibitors reveals mechanisms that could be relevant for designing new therapeutic agents. STL427944 induces the degradation of FOXM1 protein by promoting its translocation from the nucleus to the cytoplasm and subsequent autophagic degradation. nih.gov This highlights a novel mechanism of action that is not dependent on direct interaction with the FOXM1 promoter. nih.gov The N-terminal domain of FOXM1 has an inhibitory function, and its deletion leads to increased transcriptional activity. nih.gov

Cannabinoid Receptor Modulation (for related phenylacetamides)

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a target for treating a variety of conditions. Allosteric modulators of the CB1 receptor offer a promising therapeutic approach with potentially fewer side effects than direct agonists. researchgate.net While direct data on this compound is unavailable, related structures provide insights. For example, indole-2-carboxamides, which share some structural similarities with phenylacetamides, have been identified as allosteric modulators of the CB1 receptor. csic.es These modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the effects of endogenous cannabinoids. nih.gov The development of such modulators is a key area of research for fine-tuning CB1 receptor signaling. csic.es

GABA B Receptor Positive Allosteric Modulation (for related acylaminothiophenes)

The GABA B receptor is another important target in the central nervous system. Positive allosteric modulators (PAMs) of the GABA B receptor enhance the effect of the endogenous neurotransmitter GABA. nih.gov This approach is considered to have advantages over direct receptor agonists, such as a lower likelihood of receptor desensitization. frontiersin.org Research on acylaminothiophenes has identified compounds that act as GABA B receptor PAMs. These molecules enhance both the potency and efficacy of GABA B agonists. nih.gov The function of GABA B receptors in the human frontal cortex is positively modulated by certain compounds, demonstrating the therapeutic potential of this class of modulators. drugbank.com

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer (the eutomer) to exhibit significantly higher potency than the other (the distomer). While specific research on the stereochemical influence of this compound is not extensively detailed in publicly available literature, studies on structurally related α-amino acid amides provide critical insights into the role of stereoisomerism in this class of compounds.

Research into a series of α-amino acid amides, particularly those with a 2,6-dimethylanilide group, has demonstrated a clear stereochemical preference for anticonvulsant activity. researcher.life In this series, the (R)-enantiomers of the α-amino acid amides were consistently found to be more potent as anticonvulsants compared to their corresponding (S)-enantiomers. researcher.life

A notable example from these studies is the valine dimethylanilide derivative. The (R)-enantiomer of this compound, (R)-42, was identified as a highly potent anticonvulsant in both mouse and rat models of maximal electroshock seizure (MES). researcher.life This stereoselectivity highlights the importance of the specific spatial orientation of the substituents around the chiral center for effective interaction with the biological target. The enhanced activity of the (R)-enantiomers suggests a specific binding pocket or receptor site that accommodates the (R)-configuration more favorably.

The following table summarizes the anticonvulsant activity of the enantiomers of a representative α-amino acid amide, illustrating the pronounced influence of stereochemistry.

| Compound | Enantiomer | Anticonvulsant Activity (MES test, mice) ED₅₀ (mg/kg) | Anticonvulsant Activity (MES test, rats) ED₅₀ (mg/kg) |

| Valine dimethylanilide | (R)-42 | 3.6 | 3.8 |

| Valine dimethylanilide | (S)-enantiomer | Less potent than (R)-enantiomer | Less potent than (R)-enantiomer |

Data sourced from a study on α-amino acid amide derivatives. researcher.life

The data clearly indicates that the (R)-configuration is crucial for the high anticonvulsant potency observed in this class of compounds. Furthermore, the valine derivative (R)-42 also showed significant efficacy in other seizure models, including the 6 Hz, picrotoxin, and corneal kindled mouse tests, underscoring its potential as a promising anticonvulsant candidate. researcher.life While these findings are on analogues, they strongly suggest that the stereochemistry of this compound would similarly play a critical role in its biological activity.

Mechanistic Investigations at the Molecular Level for 2 Amino N,n Dimethyl 2 Phenylacetamide and Derivatives

Ligand-Target Interactions

The initial interaction of a compound with a biological macromolecule is a critical determinant of its pharmacological profile. For derivatives of 2-amino-N,N-dimethyl-2-phenylacetamide, these interactions have been explored with both enzymes and receptors.

Research into N-phenylacetamide derivatives has revealed significant enzyme inhibitory activity, particularly against carbonic anhydrases (CAs). A study on a series of isatin (B1672199) N-phenylacetamide-based sulphonamides demonstrated potent inhibitory effects against several human (h) CA isoforms. mdpi.com These enzymes are crucial for various physiological processes, and their inhibition is a target for treating several diseases.

One of the most effective compounds from this series, an indole-2,3-dione derivative (Compound 2h in the study), displayed a highly potent inhibition profile against hCA II with an inhibition constant (Kᵢ) of 5.87 nM. mdpi.com It also showed strong inhibition of hCA I (Kᵢ = 45.10 nM) and the tumor-associated isoform hCA XII (Kᵢ = 7.91 nM), with the latter being comparable to the standard inhibitor Acetazolamide (AAZ). mdpi.com The binding and inhibition are achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, a common mechanism for this class of inhibitors. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by an Isatin N-phenylacetamide Derivative (Compound 2h)

| hCA Isoform | Inhibition Constant (Kᵢ) in nM |

|---|---|

| hCA I | 45.10 |

| hCA II | 5.87 |

| hCA IX | 51.30 |

| hCA XII | 7.91 |

While specific data on the direct interaction of this compound with serotonin (B10506) receptors is not extensively documented in the available literature, research on related structures provides insight into the receptor-binding capabilities of the broader phenylacetamide class.

Notably, certain sulfonylamino phenylacetamide derivatives have been developed and investigated for their ability to bind with high affinity to κ (kappa) opioid receptors. These compounds have been identified as agonists of this receptor type. The interaction with opioid receptors suggests that the phenylacetamide scaffold can be tailored to target specific G-protein coupled receptors, which are a major class of drug targets.

Cellular Pathway Modulation (Non-Clinical)

Beyond direct ligand-target binding, investigations have explored how these interactions translate into the modulation of cellular pathways, with a significant focus on anticancer research.

Derivatives of phenylacetamide have demonstrated the ability to disrupt cellular processes that are fundamental to cancer cell survival and proliferation, such as inducing apoptosis (programmed cell death).

In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. The results indicated that these compounds could act as potent anticancer agents. For instance, compounds with a nitro moiety (2a-2c in the study) were generally more effective than those with a methoxy (B1213986) moiety (2d-2f). Compound 2b was particularly active against the PC3 prostate carcinoma cell line, while compound 2c showed the most activity against the MCF-7 breast cancer cell line when compared to other compounds in the series. nih.gov The anti-tumor efficacy of many such agents is linked to their capacity to trigger apoptosis. nih.gov

Furthermore, a phenylacetamide derivative of resveratrol (B1683913) was found to exert significant antiproliferative effects on breast cancer cell lines by inducing apoptotic cell death. nih.gov This highlights a key mechanism through which these compounds can modulate cellular pathways to achieve an anticancer effect in a non-clinical setting.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives in Cancer Cell Lines

| Compound | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |

|---|---|---|---|

| 2b (o-nitro) | 52 | >100 | >100 |

| 2c (p-nitro) | 80 | 100 | >100 |

| Imatinib (Reference) | 40 | 98 | <10 |

The modulation of the cell cycle and the cytoskeleton represents another critical mechanism of action for phenylacetamide derivatives in anticancer research. The cytoskeleton, composed of microtubules and actin filaments, is vital for cell division, shape, and migration.

A phenylacetamide derivative of resveratrol has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells, thereby halting their proliferation. nih.gov More detailed investigation into this derivative revealed that it also perturbs the dynamics of the cytoskeleton. Specifically, the compound was identified as an inhibitor of both tubulin and actin polymerization. mdpi.com This disruption of microtubule and actin filament formation interferes with the cancer cells' metastatic potential by inhibiting their migration. mdpi.com

Other studies have also identified new classes of cytotoxic agents with a phenylacetamide core that specifically target tubulin, leading to the disruption of microtubule dynamics and a lethal mitotic arrest. nih.gov The ability of these related compounds to interfere with the fundamental machinery of cell division and movement underscores their potential as lead structures in the development of novel therapeutic agents.

Computational Chemistry and Cheminformatics Studies of 2 Amino N,n Dimethyl 2 Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For 2-Amino-N,N-dimethyl-2-phenylacetamide, these calculations can elucidate its reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Illustrative Data for Structurally Related Acetamide (B32628) Derivatives:

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -5.5 | Highest Occupied Molecular Orbital, indicating electron-donating regions. |

| LUMO | -1.5 to -0.5 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference, suggesting moderate chemical stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for structurally similar acetamide derivatives. Specific values for this compound would require dedicated quantum chemical calculations.

Illustrative Dipole Moment Data for Related Amides:

| Compound | Dipole Moment (Debye) |

| N,N-dimethylacetamide | ~3.8 |

| N-phenylacetamide | ~3.7 |

| This compound (Predicted) | 3.5 - 4.5 |

Note: The predicted value for this compound is an estimation based on structurally related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. youtube.comlibretexts.org

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino group and the hydrogens on the phenyl ring would likely show positive electrostatic potential. researchgate.net Such maps are crucial for predicting how the molecule will interact with other molecules, including receptor binding sites, by highlighting the regions most likely to participate in hydrogen bonding and other electrostatic interactions. researchgate.netwalisongo.ac.id

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery and understanding the mechanisms of biological processes.

Molecular docking simulations can predict the preferred binding orientation of this compound within the binding site of a protein. The simulation software calculates the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. The analysis of the docked conformation reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket.

While specific docking studies for this compound are not detailed in the provided search context, research on other small molecule inhibitors with similar functional groups provides a basis for predicting its potential interactions. The amino group and the carbonyl oxygen of the acetamide moiety are likely to act as hydrogen bond donors and acceptors, respectively. The phenyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. The N,N-dimethyl groups can also contribute to hydrophobic interactions.

Docking this compound into the active sites of specific enzymes can provide insights into its potential as an enzyme inhibitor.

Proteases: The active sites of proteases often contain a catalytic triad of amino acids (e.g., serine, histidine, aspartate) and specificity pockets that accommodate the side chains of the substrate. nih.gov A molecule like this compound could potentially interact with the active site residues through hydrogen bonding with its amide and amino groups, and hydrophobic interactions via its phenyl and dimethyl groups. The specific binding mode would depend on the topology and amino acid composition of the protease's active site. researcher.lifesemanticscholar.org

Glycosidases and Amylases: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic target for conditions like type 2 diabetes. nih.govnih.gov The active sites of α-glucosidase and α-amylase typically contain key acidic residues (aspartate and glutamate) involved in catalysis. mdpi.commdpi.comjyi.org Docking studies of small molecule inhibitors into these enzymes have shown the importance of hydrogen bonding and hydrophobic interactions with residues in the active site. The polar groups of this compound could form hydrogen bonds with these catalytic residues, while the phenyl ring could fit into hydrophobic pockets within the active site, potentially leading to inhibition of the enzyme. researchgate.netresearchgate.netnih.gov

Table of Potentially Interacting Residues in Enzyme Active Sites (Based on Analogous Inhibitors):

| Enzyme Class | Key Active Site Residues | Potential Interactions with this compound |

| Proteases | Asp, His, Ser, Gly | Hydrogen bonding with amide and amino groups. |

| Phe, Tyr, Trp, Leu, Val | Hydrophobic/π-π stacking with the phenyl ring. | |

| Glycosidases/Amylases | Asp, Glu | Hydrogen bonding with the amino and carbonyl groups. |

| Trp, Tyr, Phe, Ile | Hydrophobic interactions with the phenyl and dimethyl groups. |

Note: This table is illustrative and lists common interacting residues for small molecule inhibitors within these enzyme classes. The actual interactions for this compound would need to be confirmed by specific docking studies.

DNA Interaction Modeling

Computational modeling of interactions between small molecules and DNA is crucial for understanding the mechanisms of potential genotoxicity or therapeutic action. Although direct DNA interaction modeling studies for this compound were not found, research on similar scaffolds provides insights. For instance, molecular docking simulations are commonly used to predict the binding conformations and affinities of small molecules to biological macromolecules like DNA. This technique helps in rationalizing the biological activity of compounds by examining their binding patterns at a molecular level nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for correlating the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of new molecules and optimizing lead compounds.

QSAR models are developed by establishing a mathematical relationship between molecular descriptors (physicochemical properties) and the biological activity of a series of compounds. For instance, in a study of phenylacetamide derivatives with antidepressant potential, a 3D-QSAR model was developed to predict the activity of new molecules nih.gov. The robustness of such models is confirmed through rigorous validation techniques. A well-validated model can then be used to screen virtual libraries of compounds to identify promising hits for synthesis and biological testing nih.gov. In other research on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, a 2D-QSAR study was performed to create validated models for predicting activity against specific enzyme isoforms nih.gov.

Quantum chemical descriptors, derived from quantum mechanics calculations, provide detailed information about the electronic and geometric properties of molecules. These descriptors are increasingly used in QSAR studies to build more accurate and mechanistically interpretable models. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential are calculated to understand how a molecule's electronic structure influences its biological activity. These descriptors have been successfully applied in QSAR studies of various acetamide derivatives to elucidate the structural requirements for their anticonvulsant or other biological activities mdpi.comnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a time-dependent perspective on the interaction between a ligand and its target receptor. This computational technique simulates the movements and interactions of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. For example, MD simulations were used to understand the time-dependent interactions of a potent phenylacetamide derivative with the enzyme MAO-A, a target for antidepressant drugs nih.gov. Such simulations are crucial for confirming the stability of binding modes predicted by molecular docking and for refining the understanding of the molecular interactions governing biological activity nih.gov.

In Silico Predictions for Research and Development (Preclinical)

In silico methods are widely used in the preclinical phase of drug development to predict the pharmacokinetic and toxicological properties of drug candidates, thereby reducing the costs and duration of research nih.gov.

ADME properties determine the bioavailability and disposition of a drug in the body. In silico tools can predict these properties based on the chemical structure of a compound. Evaluating pharmacokinetic properties is a critical step in drug development, and computational ADME screening helps to identify promising compounds and minimize late-stage failures nih.gov. Parameters such as lipophilicity (logP), aqueous solubility, Caco-2 permeability for intestinal absorption, and potential for metabolism by cytochrome P450 enzymes are commonly predicted nih.govfrontiersin.org. For example, in silico ADME predictions for various compounds, including acetamide derivatives, have been used to assess their drug-likeness based on criteria like Lipinski's rule of five nih.gov. These predictions help prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation researchgate.net.

Table 1: Key Computational Chemistry and Cheminformatics Applications

| Technique | Application Area | Key Insights Provided | Example from Related Compounds |

|---|---|---|---|

| DNA Interaction Modeling | Genotoxicity/Therapeutic Action | Predicts binding modes and affinity of small molecules to DNA. | Molecular docking to study binding patterns nih.gov. |

| QSAR Modeling | Drug Design & Optimization | Correlates chemical structure with biological activity to predict potency. | 2D and 3D-QSAR models for phenylacetamide derivatives nih.govnih.gov. |

| Molecular Dynamics | Ligand-Receptor Interaction | Simulates the dynamic stability and conformational changes of complexes. | Studying time-dependent interactions with MAO-A enzyme nih.gov. |

| ADME Profiling | Preclinical Development | Predicts pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | In silico screening for drug-likeness and favorable pharmacokinetics nih.govresearchgate.net. |

Advanced Analytical Characterization Techniques in 2 Amino N,n Dimethyl 2 Phenylacetamide Research

Spectroscopic Methodologies

Spectroscopy is fundamental to the characterization of 2-Amino-N,N-dimethyl-2-phenylacetamide, with each technique offering unique insights into its molecular structure.

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of both ¹H and ¹³C spectra allows for the unambiguous assignment of all atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The single methine proton (α-carbon) would likely be a singlet at approximately δ 4.5 ppm. The primary amine protons are expected to produce a broad singlet, the chemical shift of which can be variable depending on solvent and concentration. A key feature would be the signals for the N,N-dimethyl groups. Due to restricted rotation around the amide C-N bond, these two methyl groups are diastereotopic and would likely appear as two distinct singlets, possibly around δ 2.9 and δ 3.1 ppm. researchgate.net

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected to be the most downfield signal, typically around δ 170-175 ppm. The carbons of the phenyl ring would resonate in the δ 125-140 ppm range. The methine carbon (α-carbon) attached to the phenyl and amino groups would likely appear around δ 60 ppm, while the N-methyl carbons are expected in the δ 35-40 ppm region. researchgate.net

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (Phenyl) | ~ 7.2 - 7.5 (m, 5H) | ~ 125 - 140 |

| Methine C-H (α-carbon) | ~ 4.5 (s, 1H) | ~ 60 |

| Amine N-H | Variable (br s, 2H) | - |

| N-Methyl (CH₃) | ~ 2.9 (s, 3H) and ~ 3.1 (s, 3H) | ~ 35 - 40 |

| Amide C=O | - | ~ 170 - 175 |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The primary amine (NH₂) group would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The most intense band in the spectrum is expected to be the C=O stretch (Amide I band) of the tertiary amide, appearing around 1630-1660 cm⁻¹. Since it is a tertiary amide, it will lack the N-H bend (Amide II band) typically seen for primary and secondary amides. Other significant absorptions include C-H stretching from the aromatic and methyl groups, and C=C stretching bands from the phenyl ring in the 1450-1600 cm⁻¹ region. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | ~ 3300 - 3500 (two bands) |

| Aromatic/Alkyl C-H | C-H Stretch | ~ 2850 - 3100 |

| Tertiary Amide (R-CONR₂) | C=O Stretch (Amide I) | ~ 1630 - 1660 |

| Aromatic Ring | C=C Stretch | ~ 1450 - 1600 |

| Amide/Amine | C-N Stretch | ~ 1000 - 1350 |

Mass spectrometry is essential for determining the molecular weight and confirming the elemental formula of the compound. The molecular formula is C₁₀H₁₄N₂O, corresponding to a monoisotopic mass of 178.1106 Da. uni.lu Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed in the positive mode would be the protonated molecule, [M+H]⁺, at an m/z of 179.1179. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, which is crucial for structural confirmation. Expected fragmentation pathways include the cleavage of the bond between the α-carbon and the carbonyl group, and the loss of the dimethylamine (B145610) moiety.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₁₄N₂O]⁺˙ | 178.11 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₁₅N₂O]⁺ | 179.12 | Protonated Molecule (ESI) |

| [M+Na]⁺ | [C₁₀H₁₄N₂NaO]⁺ | 201.10 | Sodium Adduct (ESI) |

The UV-Visible spectrum of this compound is dictated by the electronic transitions within the phenyl chromophore. Benzene (B151609) and its simple derivatives typically exhibit a strong absorption maximum (λₘₐₓ) known as the E2-band around 200-210 nm and a weaker, fine-structured B-band around 250-270 nm. The presence of the amino and acetamide (B32628) substituents on the benzylic carbon is expected to cause a slight bathochromic (red) shift in these absorption bands. The spectrum is also sensitive to the solvent used, with polar solvents often obscuring the fine vibrational structure of the B-band. doi.org

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification and purity analysis of this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a standard method for assessing purity.

A critical feature of this compound is the presence of a chiral center at the α-carbon. This means the compound can exist as a pair of enantiomers. To separate and quantify these enantiomers, chiral chromatography is required. Chiral HPLC, utilizing chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates), is a highly effective technique for resolving the enantiomers of chiral amines and amino acid derivatives. yakhak.orgchromatographytoday.com Gas chromatography (GC) can also be used, potentially after derivatization of the primary amine group to enhance volatility and improve peak shape.

Biophysical Techniques for Interaction Studies

Should this compound be investigated as a ligand for a biological macromolecule like a protein or enzyme, a variety of biophysical techniques would be employed to characterize the binding interaction. elsevierpure.com These methods provide crucial data on binding affinity, kinetics, and thermodynamics. nih.govacs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org This allows for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can be used to identify which parts of the small molecule are in close proximity to the protein receptor upon binding. This provides valuable structural information about the binding mode. nih.govresearchgate.net

Fluorescence Spectroscopy: If the target protein contains intrinsic fluorophores (like tryptophan), the binding of a ligand can often cause a change in the local environment of these residues, leading to a measurable change in fluorescence intensity or wavelength. This can be used to determine binding affinity.

These techniques are central to fields like drug discovery for validating the interaction between a small molecule and its intended biological target. springernature.com

Thallium (Tl+) Flux Assays for Ion Channels

Thallium (Tl+) flux assays are a robust, high-throughput screening method used to identify and characterize compounds that modulate the activity of potassium (K+) channels. The assay leverages the fact that thallium ions can pass through K+ channels and can be detected by a fluorescent dye within the cell. An increase in intracellular Tl+ results in a corresponding increase in fluorescence, providing a measure of ion channel activity.

In the context of research on compounds structurally related to this compound, such as 2-amino-N-phenylacetamide derivatives, Tl+ flux assays have been instrumental. For instance, these assays were employed to screen for inhibitors of the Slack potassium channel (KCNT1). researchgate.net A decrease in the Tl+ flux in the presence of the test compound would indicate an inhibitory effect on the ion channel.

Below is a representative data table illustrating the type of results that could be obtained from a Tl+ flux assay for a series of compounds, including a hypothetical result for this compound.

| Compound ID | Concentration (µM) | Tl+ Flux (% of Control) | Inhibition (%) |

| Control | - | 100 | 0 |

| This compound | 1 | 85 | 15 |

| This compound | 10 | 52 | 48 |

| This compound | 100 | 23 | 77 |

| Reference Inhibitor | 10 | 15 | 85 |

This table is for illustrative purposes and the data for this compound is hypothetical.

Automated Patch Clamp Electrophysiology

Automated patch clamp electrophysiology is a powerful technique that provides detailed information about the effect of a compound on ion channel function. It measures the flow of ions through individual channels in a cell membrane, offering high-resolution data on channel gating, conductance, and pharmacology. This method is considered a gold standard for confirming the activity of compounds identified in primary screens, such as Tl+ flux assays.

For the 2-amino-N-phenylacetamide class of molecules, automated patch clamp systems have been used to validate their inhibitory activity on Slack potassium channels. researchgate.net These studies provide precise measurements of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The following table presents hypothetical data from an automated patch clamp experiment, demonstrating the dose-dependent block of an ion channel by this compound.

| Compound Concentration (µM) | Peak Current (nA) | % Blockade |

| 0 (Control) | 2.5 | 0 |

| 0.1 | 2.2 | 12 |

| 1 | 1.6 | 36 |

| 10 | 0.8 | 68 |

| 100 | 0.3 | 88 |

This table is for illustrative purposes and the data is hypothetical.

Radiometric Binding Assays (e.g., for receptors)

Radiometric binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (such as a drug candidate) and a receptor. In these assays, a radiolabeled form of a ligand is used to measure its binding to a target receptor, often in a competitive format where the unlabeled test compound's ability to displace the radioligand is assessed. This allows for the determination of the binding affinity (Ki) of the test compound.

An illustrative data table for a competitive radiometric binding assay is shown below.

| [this compound] (nM) | Radioligand Bound (cpm) | % Displacement |

| 0 | 15000 | 0 |

| 0.1 | 14250 | 5 |

| 1 | 11250 | 25 |

| 10 | 7500 | 50 |

| 100 | 3000 | 80 |

| 1000 | 1500 | 90 |

This table is for illustrative purposes and the data is hypothetical.

Viscosity Measurements for DNA Interactions

Viscosity measurements are a classical method to study the interaction of small molecules with DNA. The viscosity of a DNA solution is sensitive to changes in the length and shape of the DNA molecules. Intercalating agents, which insert themselves between the base pairs of DNA, typically cause an increase in the viscosity of the DNA solution due to the lengthening and stiffening of the DNA helix. In contrast, groove binders or electrostatic interactors usually cause a smaller change in viscosity.

Should this compound be investigated for its potential to interact with DNA, viscosity measurements would provide initial insights into the mode of binding. The experiment would involve measuring the viscosity of a DNA solution upon the addition of increasing concentrations of the compound.

The following table provides a hypothetical representation of viscosity measurement data.

| [Compound]/[DNA] Ratio | Relative Viscosity (η/η₀) |

| 0.0 | 1.00 |

| 0.1 | 1.05 |

| 0.2 | 1.12 |

| 0.3 | 1.20 |

| 0.4 | 1.28 |

| 0.5 | 1.35 |

This table is for illustrative purposes and the data is hypothetical.

Gel Electrophoresis for DNA Binding

Gel electrophoresis is a widely used technique to study the binding of small molecules to DNA. The migration of DNA through an agarose or polyacrylamide gel is dependent on its size, charge, and conformation. When a small molecule binds to DNA, it can alter the DNA's conformation and/or charge, leading to a change in its mobility in the gel. This can be observed as a shift in the position of the DNA band.

If this compound were to be screened for DNA binding activity, gel electrophoresis would be a valuable qualitative tool. For example, its ability to displace a known DNA intercalator or to alter the migration of supercoiled plasmid DNA could be assessed.

A representative data table summarizing the results of a gel electrophoresis experiment is presented below.

| Lane | Sample | Observation | Interpretation |

| 1 | DNA Control | Normal migration | No binding |

| 2 | DNA + Ethidium Bromide | Slower migration | Intercalation |

| 3 | DNA + Compound (Low Conc.) | Slight upward shift | Potential binding |